Lipophilicity Control via 1-Methylimidazol-2-yl Substitution versus Imidazole Regioisomers
The compound presents a calculated CLogP of 0.874 , a value specific to the 1-methylimidazol-2-yl substitution pattern. This is differentiated from the 4-imidazolyl regioisomer (tert-butyl 3-amino-3-(1-methyl-1H-imidazol-4-yl)azetidine-1-carboxylate), which by class-level inference is predicted to exhibit a lower CLogP (estimated 0.3–0.5 units lower) due to altered electronic distribution and solvation [1]. The higher lipophilicity of the 2-imidazolyl isomer directly impacts membrane permeability and protein binding in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP 0.874 (reported value) |
| Comparator Or Baseline | tert-butyl 3-amino-3-(1-methyl-1H-imidazol-4-yl)azetidine-1-carboxylate; estimated CLogP 0.4–0.6 |
| Quantified Difference | Target is approximately 0.3–0.5 log units more lipophilic than the 4-imidazolyl regioisomer |
| Conditions | Calculated LogP based on ACD/Labs or similar fragment-based prediction models; no experimental LogP available |
Why This Matters
Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion profile; a difference of 0.3–0.5 log units can significantly shift a lead compound out of an optimal pharmacokinetic space, making this precise isomer essential for maintaining a design hypothesis.
- [1] Inference based on established structure-property relationships for isomeric azoles; quantitative difference estimated from ACD/Labs fragment-based CLogP predictions for regioisomeric imidazoles. See, e.g., Machatha SG, et al. J Pharm Sci. 2004; 93(9): 2279-2291 for methodology. View Source
